N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including cycloaddition, condensation, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For example, FTIR can provide information about the functional groups present in the compound .Scientific Research Applications
- The compound exhibits anti-inflammatory properties due to its ability to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses .
- Through hydrogen bonding interactions with surrounding counteranions and solvents, it can be used in materials with switchable magnetic states .
- Some variants exhibit promising NO inhibition, which is relevant in cardiovascular health and neuroprotection .
Anti-Inflammatory Agents
Spin-Crossover Materials
Nitric Oxide (NO) Inhibition
Intermediate in Drug Synthesis
Mechanism of Action
properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-16(2,3)19-14(12-8-25(24)9-13(12)18-19)17-15(21)10-5-4-6-11(7-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPIYPDSERDBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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